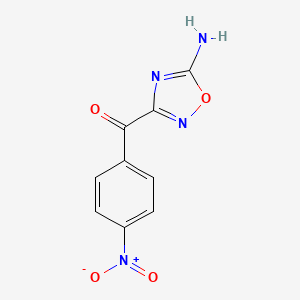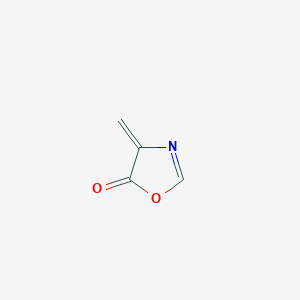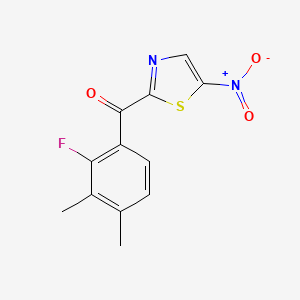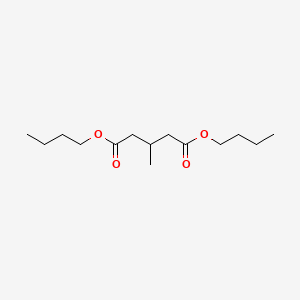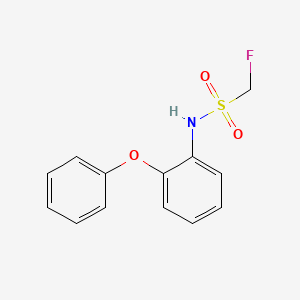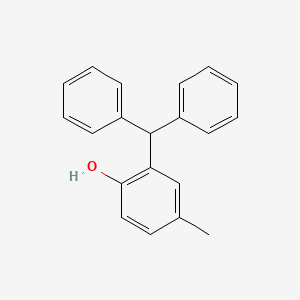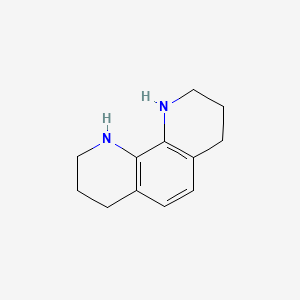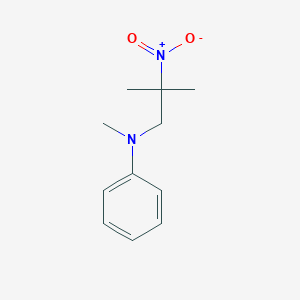
N-Methyl-N-(2-methyl-2-nitropropyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(2-methyl-2-nitropropyl)aniline is an organic compound with a complex structure that includes a nitro group, a methyl group, and an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methyl-2-nitropropyl)aniline typically involves the nitration of aniline derivatives followed by methylation. One common method is the nitration of N-methylaniline, which can be achieved using nitric acid under controlled conditions. The resulting nitro compound is then subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and methylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(2-methyl-2-nitropropyl)aniline undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Reagents such as sodium hydroxide and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
N-Methyl-N-(2-methyl-2-nitropropyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other organic products.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(2-methyl-2-nitropropyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The compound’s unique structure allows it to participate in specific pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylaniline: An aniline derivative with a similar structure but without the nitro group.
N-Methyl-2-nitroaniline: A compound with a nitro group attached to the aniline ring, similar to N-Methyl-N-(2-methyl-2-nitropropyl)aniline.
Uniqueness
This compound is unique due to the presence of both a nitro group and a methyl group on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
52768-03-3 |
|---|---|
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
N-methyl-N-(2-methyl-2-nitropropyl)aniline |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,13(14)15)9-12(3)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clave InChI |
DKDWXTPONWTDTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN(C)C1=CC=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
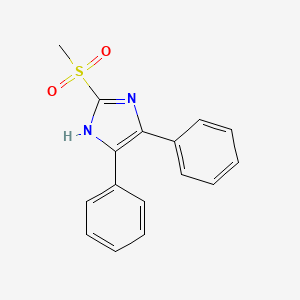
![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)

